molecular formula C17H19F3NO+ B1227199 (S)-fluoxetine(1+)

(S)-fluoxetine(1+)

Cat. No. B1227199
M. Wt: 310.33 g/mol
InChI Key: RTHCYVBBDHJXIQ-INIZCTEOSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-fluoxetine(1+) is an organic cation resulting from the protonation of the amino group of (S)-fluoxetine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-fluoxetine. It is an enantiomer of a (R)-fluoxetine(1+).

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Fluoxetine, primarily known for its antidepressant properties, acts through the potent and selective inhibition of neuronal serotonin reuptake. This mechanism is crucial for its therapeutic efficacy in depressive disorders. Notably, fluoxetine and its metabolite desmethylfluoxetine exhibit elimination half-lives conducive to maintaining steady-state plasma concentrations during long-term treatment. This characteristic underpins its comparable overall therapeutic efficacy to traditional antidepressants like imipramine, amitriptyline, and doxepin in patients with unipolar depression (Benfield, Heel, & Lewis, 1986).

Nociceptive Pain Management

Fluoxetine's role in nociceptive pain management, although not fully elucidated, shows promise in several dimensions: intrinsic antinociceptive effects, enhancement of acute opioid analgesia, attenuation of tolerance development to opioid analgesia, attenuation of dependence development and abstinence syndrome, and potential effects on opioid-induced hyperalgesia. Most notable are its promising effects on opioid tolerance and dependence, offering a safe and tolerable alternative for managing both inflammatory pain and opioid tolerance and dependence (Barakat, Hamdy, & Elbadr, 2018).

Immunomodulatory Effects

Fluoxetine has been identified as having potential immunomodulatory effects, representing a novel pharmacological action beyond its antidepressant capabilities. Experimental findings suggest fluoxetine can modulate the immune function through both serotonin-dependent pathways and novel independent mechanisms. This action could help in treating various pathologies where immune deficiency and/or deregulation is present, highlighting the drug's relevance as an immunomodulator (Di Rosso, Palumbo, & Genaro, 2016).

Potential Role in COVID-19 Treatment

The repurposing of fluoxetine for treating COVID-19 has gained attention due to its non-canonical cellular pathways that could combat severe outcomes of the disease. Clinical studies have produced encouraging data on fluoxetine and fluvoxamine's role in COVID-19 treatment, highlighting the necessity for further investigation into their utility in the ongoing pandemic (Mahdi, Hermán, Réthelyi, & Bálint, 2022).

properties

Product Name

(S)-fluoxetine(1+)

Molecular Formula

C17H19F3NO+

Molecular Weight

310.33 g/mol

IUPAC Name

methyl-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]azanium

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/p+1/t16-/m0/s1

InChI Key

RTHCYVBBDHJXIQ-INIZCTEOSA-O

Isomeric SMILES

C[NH2+]CC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

SMILES

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-fluoxetine(1+)
Reactant of Route 2
Reactant of Route 2
(S)-fluoxetine(1+)
Reactant of Route 3
Reactant of Route 3
(S)-fluoxetine(1+)
Reactant of Route 4
Reactant of Route 4
(S)-fluoxetine(1+)
Reactant of Route 5
Reactant of Route 5
(S)-fluoxetine(1+)
Reactant of Route 6
Reactant of Route 6
(S)-fluoxetine(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.